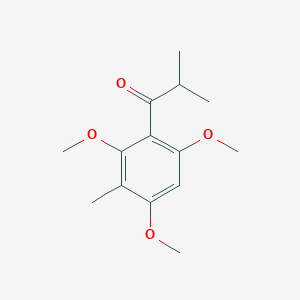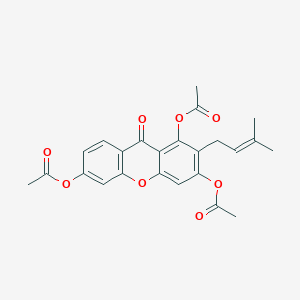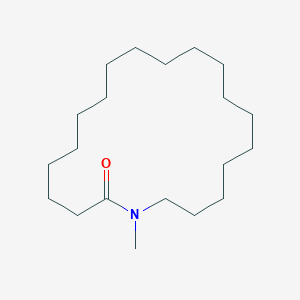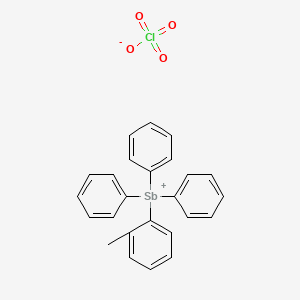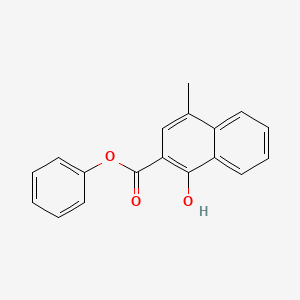
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is an organic compound that belongs to the class of aromatic esters. This compound features a phenyl group attached to a naphthalene ring system, which is further substituted with a hydroxyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate typically involves the esterification of 1-hydroxy-4-methylnaphthalene-2-carboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-keto-4-methylnaphthalene-2-carboxylate.
Reduction: Formation of 1-hydroxy-4-methylnaphthalene-2-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Phenyl 1-hydroxy-2-naphthoate: Similar structure but different substitution pattern on the naphthalene ring.
Phenyl 1-hydroxy-4-methylnaphthalene-1-carboxylate: Similar structure but different position of the carboxylate group.
Uniqueness: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
91484-36-5 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(17(19)15-10-6-5-9-14(12)15)18(20)21-13-7-3-2-4-8-13/h2-11,19H,1H3 |
InChI-Schlüssel |
NHIRRNPHJIBNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


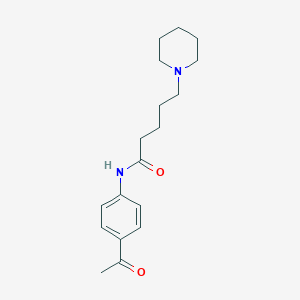
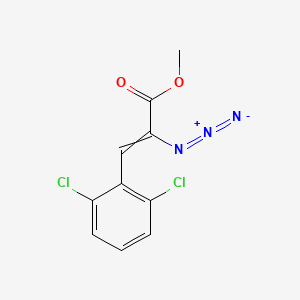
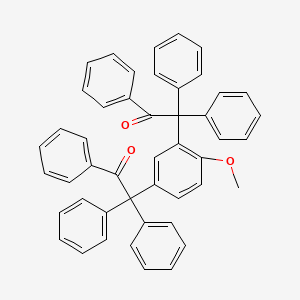



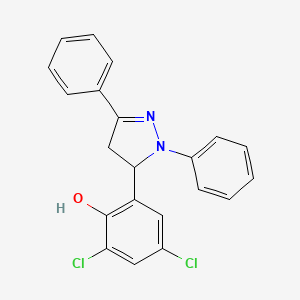
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
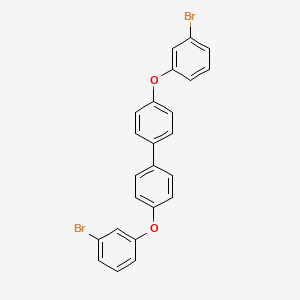
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
